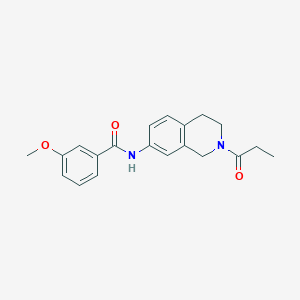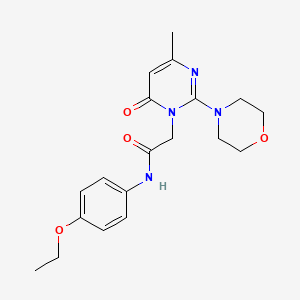![molecular formula C10H12N4 B2588579 (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine CAS No. 1053058-13-1](/img/structure/B2588579.png)
(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine” is a chemical compound with the molecular formula C10H12N4 . It has a molecular weight of 188.23 . There are two forms of this compound: one with a molecular weight of 188.23 and the other as a dihydrochloride with a molecular weight of 261.15 .
Scientific Research Applications
Efficient Synthesis and Structural Insights
Triazolopyridines, including variants similar to (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine, have been efficiently synthesized, demonstrating significant biological activity and a wide range of pharmaceutical applications. The study by El-Kurdi et al. (2021) detailed the synthesis of specific triazolopyridine compounds using the chlorinated agent NCS, providing comprehensive structural characterizations through various spectroscopic methods and X-ray diffraction, highlighting their significance in crystal engineering and pharmaceutical applications (El-Kurdi et al., 2021).
Biological Activities and Applications
Antimicrobial and Biological Properties
Triazolopyridines have been noted for their various biological activities, including antimicrobial properties. A study conducted by Prakash et al. (2011) synthesized a series of triazolo[4,3-a]pyridines and evaluated their antimicrobial effectiveness, indicating potential as potent antimicrobial agents (Prakash et al., 2011).
Heterocyclic Derivatives and Biological Relevance
Research has focused on synthesizing various heterocyclic derivatives of triazolopyridines, exploring their biological relevance. For instance, Abdelriheem et al. (2017) developed an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds containing a 1,2,3-triazole moiety, examining their antimetabolic properties and pharmaceutical significance (Abdelriheem et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVONDFAKBDNMM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

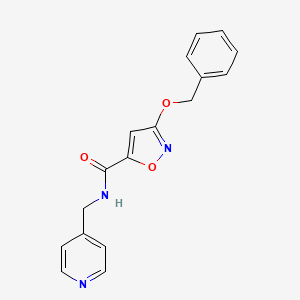

![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)
![5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2588503.png)
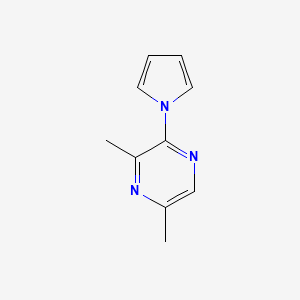
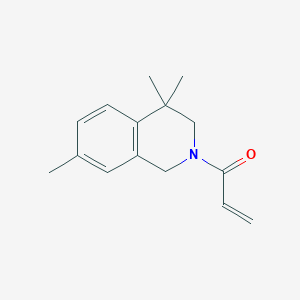

![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)

